molecular formula C7H7ClN2O2 B2498162 3-Chloro-4-hydroxybenzohydrazide CAS No. 39634-98-5

3-Chloro-4-hydroxybenzohydrazide

Cat. No. B2498162
CAS RN: 39634-98-5
M. Wt: 186.6
InChI Key: UGUNVMQWBRYTIE-UHFFFAOYSA-N
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Patent
US06613942B1

Procedure details

The above resin (3.0 g) was suspended in CH2Cl2 (20 mL) and 1-hydroxybenzotriazole (0.6 g), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide, hydrochloride (0.9 g) and DMF (10 mL) were added. The mixture was shaken at room temperature for 45 minutes, hydrazine hydrate (300 μL) was added, and the mixture was shaken overnight at room temperature. The resin was successively washed with DMF (3×20 mL) and CH2Cl2 (3×20 mL) to afford resin bound 3-chloro-4-hydroxybenzoic acid hydrazide (Resin—[Building block 1]).
[Compound]
Name
resin
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].CN(C)CCCN=C=NCC.C[N:14]([CH:16]=[O:17])C.[OH2:18].[NH2:19]N.ON1[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=2N=N1>C(Cl)Cl>[Cl:1][C:26]1[CH:27]=[C:28]([CH:29]=[CH:30][C:25]=1[OH:18])[C:16]([NH:14][NH2:19])=[O:17] |f:0.1,3.4|

Inputs

Step One
Name
resin
Quantity
3 g
Type
reactant
Smiles
Step Two
Name
Quantity
300 μL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0.9 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.6 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was shaken at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was shaken overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
The resin was successively washed with DMF (3×20 mL) and CH2Cl2 (3×20 mL)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1C=C(C(=O)NN)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.